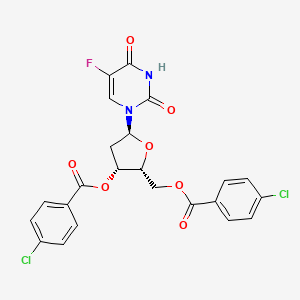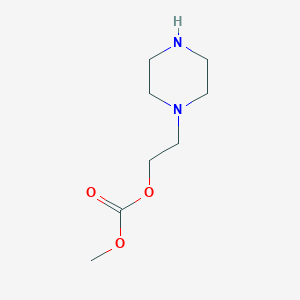
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide is a chemical compound with the molecular formula C₁₀H₁₁Cl₂NO₃. It is used as an intermediate in the synthesis of other compounds .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound is part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, which are related to the compound , are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial Applications
Pyrimidine derivatives have also been reported to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Anti-Inflammatory and Analgesic Applications
These compounds have been reported to have anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Cardiovascular Applications
Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives . This suggests potential applications in the treatment of cardiovascular diseases.
Alzheimer’s Disease
The compound has been shown to have an inhibitory effect on Alzheimer’s disease . This suggests potential applications in the treatment of neurodegenerative diseases.
Agricultural Applications
The compound could potentially be used in the synthesis of maleic anhydride , which is a commonly used herbicide. It has also been shown to inhibit the catalysis of acetylcholine chloride .
Fungal Degradation
Some fungal strains isolated from soils with a history of application of 2,4-D have shown the ability to remove 2,4-D . This suggests potential applications in bioremediation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide involves the reaction of 2,4-dichloro-5,6-dimethyl nicotinic acid with ethyl chloroformate and subsequent oxidation with hydrogen peroxide.", "Starting Materials": [ "2,4-dichloro-5,6-dimethyl nicotinic acid", "ethyl chloroformate", "sodium hydroxide", "hydrogen peroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5,6-dimethyl nicotinic acid in a mixture of water and sodium hydroxide.", "Step 2: Add ethyl chloroformate dropwise to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester intermediate.", "Step 5: Dissolve the ethyl ester intermediate in a mixture of water and hydrogen peroxide.", "Step 6: Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide." ] } | |
CAS-Nummer |
1329488-60-9 |
Produktname |
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide |
Molekularformel |
C₁₀H₁₁Cl₂NO₃ |
Molekulargewicht |
264.11 |
Synonyme |
Ethyl 2,4-Dichloro-5,6-dimethylpyridine-3-carboxylate 1-Oxide; 2,4-Dichloro-5,6-dimethyl-3-pyridinecarboxylic Acid Ethyl Ester 1-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




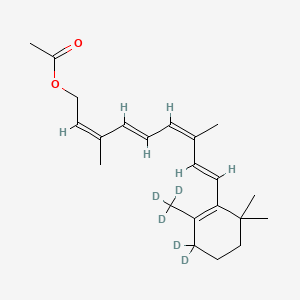
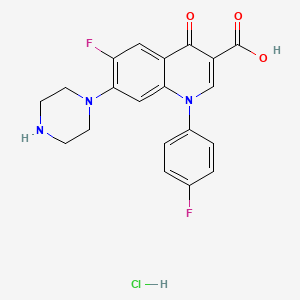
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
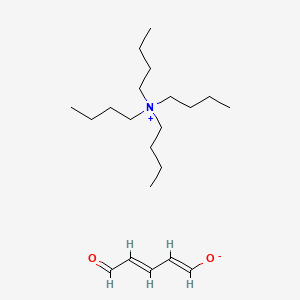
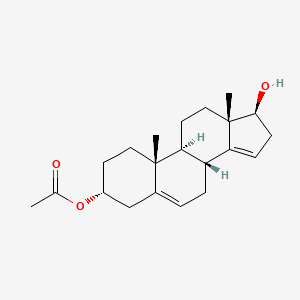

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
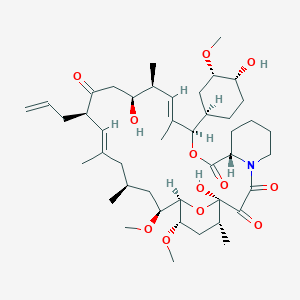
![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
